molecular formula C18H22F2N4O B034006 alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol CAS No. 105565-56-8

alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol

カタログ番号: B034006
CAS番号: 105565-56-8
分子量: 348.4 g/mol
InChIキー: ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanol is a N-arylpiperazine.

生物活性

Alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, also known as BMY-14802 or BMS-181100, is a compound that has garnered attention for its potential as an atypical antipsychotic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The chemical formula of this compound is C18H22F2N4O. The structural characteristics include:

  • A piperazine ring substituted with a 4-fluorophenyl group.
  • A 5-fluoro-2-pyrimidinyl moiety.
  • A butanol side chain that enhances its pharmacokinetic profile.

Pharmacological Activity

Research indicates that this compound exhibits significant antipsychotic effects with a favorable side effect profile. Key findings include:

  • Receptor Binding Affinity : The compound shows low affinity for dopamine D2 receptors, which is advantageous as it correlates with a reduced risk of extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics . Instead, it demonstrates moderate binding to serotonin receptors and sigma receptors, indicating a unique mechanism of action.
  • Behavioral Studies : In vivo studies have shown that BMY-14802 effectively inhibits conditioned avoidance responses and apomorphine-induced stereotypy in rat models. Notably, it does not induce catalepsy or significant sedation, which are common side effects of many antipsychotic medications .

Case Studies

Several studies have evaluated the efficacy and safety of this compound:

  • Study on Behavioral Effects : In a study conducted by researchers at Bristol-Myers Squibb, BMY-14802 was administered to rats to assess its impact on motor coordination and sedation. Results indicated that the compound did not significantly impair motor function or induce sedation compared to traditional antipsychotics .
  • Clinical Trials : Preliminary clinical trials have suggested that BMY-14802 may be effective in treating psychosis without the severe side effects associated with older antipsychotics. Its unique receptor profile may allow for better management of symptoms while minimizing adverse effects .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other antipsychotic agents:

Compound Dopamine D2 Affinity Serotonin Affinity EPS Risk Sedation Risk
Alpha-(4-Fluorophenyl)-...LowModerateLowLow
RisperidoneHighHighModerateModerate
OlanzapineModerateHighLowLow

The atypical antipsychotic properties of this compound are believed to arise from its ability to modulate dopaminergic and serotonergic systems indirectly. This modulation may lead to enhanced limbic selectivity, potentially offering therapeutic benefits in managing mood and psychotic disorders without traditional side effects associated with dopamine antagonism .

科学的研究の応用

Chemical Synthesis

The synthesis of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol has been achieved through various methods, including chemoenzymatic approaches. One notable study reported a straightforward synthesis involving lipase-mediated resolution of racemic compounds, yielding high optical purity and good chemical yields. The process demonstrated the effectiveness of using biocatalysts in producing enantiomerically enriched compounds, which are crucial for pharmacological activity .

Antipsychotic Properties

BMS 181100 has been evaluated for its antipsychotic potential through various receptor binding assays and in vivo behavioral studies. The compound was found to exhibit a unique profile compared to traditional antipsychotics:

  • Dopamine D2 Receptor Binding : Unlike many antipsychotic drugs that primarily target dopamine D2 receptors, BMS 181100 showed minimal binding affinity to these receptors, suggesting a different mechanism of action that may reduce the risk of extrapyramidal side effects commonly associated with D2 antagonists .
  • Sigma Receptor Affinity : The compound demonstrated significant binding to sigma receptors (IC50 = 112 nM), indicating its potential role in modulating dopaminergic activity through indirect pathways .
  • Behavioral Studies : In animal models, BMS 181100 effectively inhibited conditioned avoidance responding and apomorphine-induced behaviors without inducing catalepsy, a common side effect of many antipsychotics. This profile suggests that it may be less sedating and have a lower propensity for causing muscle incoordination .

Comparison with Other Antipsychotics

A comparative analysis of BMS 181100 with established antipsychotic agents reveals its favorable safety profile:

CompoundD2 Receptor AffinitySigma Receptor AffinityCatalepsy InductionSedation Level
BMS 181100LowModerateNoneLow
Traditional AntipsychoticsHighLowCommonModerate

Therapeutic Implications

Given its unique pharmacological profile, BMS 181100 has been selected for clinical evaluation as a treatment for psychosis. The low affinity for D2 receptors combined with significant sigma receptor activity suggests that it could provide therapeutic benefits without the typical side effects associated with conventional antipsychotics .

Future Research Directions

Further studies are warranted to explore:

  • Long-term Efficacy : Investigating the long-term effects of BMS 181100 in clinical settings to assess its durability in managing psychotic symptoms.
  • Mechanistic Studies : Elucidating the precise mechanisms by which BMS 181100 exerts its effects on dopaminergic pathways and its interactions with sigma receptors.
  • Comparative Trials : Conducting head-to-head trials with existing antipsychotics to establish its relative efficacy and safety.

特性

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909596
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105565-56-8
Record name α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105565-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-14802
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NB5G07JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Reactant of Route 2
Reactant of Route 2
alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Reactant of Route 3
Reactant of Route 3
alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Reactant of Route 4
Reactant of Route 4
alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Reactant of Route 5
Reactant of Route 5
alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Reactant of Route 6
Reactant of Route 6
alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。